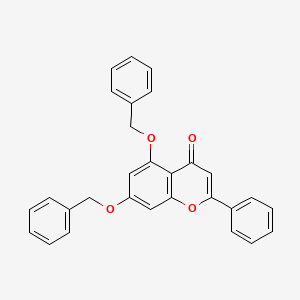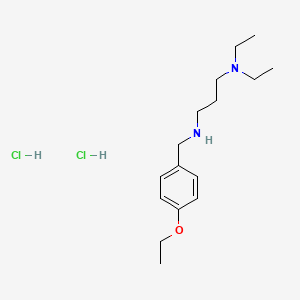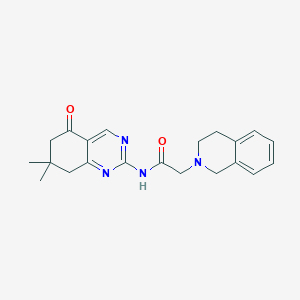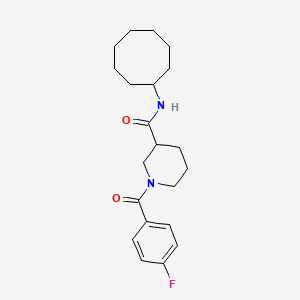
5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one
Übersicht
Beschreibung
5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one, also known as DBCO-Ph-OSu, is a chemical compound that has gained considerable attention in scientific research over the past few years. Its unique structure and properties have made it a valuable tool in various fields of study, including biochemistry, medicinal chemistry, and materials science. In
Wirkmechanismus
The mechanism of action of 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one involves the formation of a covalent bond between the azide group of the target molecule and the cyclooctyne group of 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one. This reaction is known as the copper-free click reaction or strain-promoted azide-alkyne cycloaddition (SPAAC). The reaction is highly selective and occurs rapidly under physiological conditions, making it an ideal tool for bioconjugation and imaging.
Biochemical and Physiological Effects:
5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one has been shown to have minimal toxicity and low immunogenicity in vivo. It has also been shown to have high stability and bioavailability in biological systems. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one in lab experiments include its high selectivity, rapid reaction rate, and low toxicity. However, its limitations include the need for azide-functionalized molecules as targets, the potential for non-specific binding, and the cost of the compound.
Zukünftige Richtungen
There are many future directions for the use of 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one in scientific research. One direction is the development of new conjugation strategies for targeted drug delivery. Another direction is the use of 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one in the development of new imaging techniques for disease diagnosis and monitoring. Additionally, the combination of 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one with other bioconjugation tools, such as antibodies and aptamers, could lead to the development of new therapeutics and diagnostics. Finally, further studies are needed to fully understand the biochemical and physiological effects of 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one in vivo.
Wissenschaftliche Forschungsanwendungen
5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one has been widely used in scientific research due to its ability to selectively and covalently bind to azide-functionalized molecules, such as biomolecules and polymers. This property has made it a valuable tool in various fields of study, including bioconjugation, bioimaging, and drug delivery. For example, 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one has been used to label proteins and peptides with fluorescent dyes or magnetic nanoparticles for imaging purposes. It has also been used to conjugate drugs to targeting molecules for specific delivery to diseased cells.
Eigenschaften
IUPAC Name |
2-phenyl-5,7-bis(phenylmethoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O4/c30-25-18-26(23-14-8-3-9-15-23)33-28-17-24(31-19-21-10-4-1-5-11-21)16-27(29(25)28)32-20-22-12-6-2-7-13-22/h1-18H,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEKXYDSEMGKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=CC=C4)C(=O)C=C(O3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-fluorobenzyl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4669867.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4669880.png)

![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4669900.png)
![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4669909.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B4669928.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4669943.png)
![5-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4669966.png)
![4-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B4669967.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4669974.png)
![1-(4-fluorophenyl)-4-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4669981.png)
![3-({2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4669985.png)